

# GSK-LSD1 Profile and Key Comparisons

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gsk-lsd1

Cat. No.: S005651

Get Quote

The table below summarizes the core characteristics of **GSK-LSD1** and compares it with other representative LSD1 inhibitors, based on information from the search results.

| Inhibitor Name                | Type         | Primary Target           | Reported Potency (IC <sub>50</sub> ) | Key Characteristics & Applications                                                                        |
|-------------------------------|--------------|--------------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------|
| <b>GSK-LSD1</b>               | Irreversible | LSD1 (FAD binding)       | 16 nM [1]                            | SGC chemical probe; >1000-fold selective over LSD2, MAO-A/B; used in AML combination studies [2] [1] [3]. |
| <b>Bomedemstat (IMG-7289)</b> | Irreversible | LSD1                     | Information missing                  | In clinical trials for myeloid malignancies; shows synergy with GSK3 inhibitors [2] [4].                  |
| <b>ORY-1001 (RG6016)</b>      | Irreversible | LSD1                     | Information missing                  | Potent and selective; under clinical investigation for SCLC and AML [4] [5].                              |
| <b>SP-2577 (Seclidemstat)</b> | Reversible   | LSD1 (Substrate binding) | 13 nM (IC <sub>50</sub> ) [6]        | Targets substrate-binding pocket; in clinical trials for Ewing sarcoma and solid tumors [4] [6].          |

| Inhibitor Name        | Type                      | Primary Target | Reported Potency (IC <sub>50</sub> ) | Key Characteristics & Applications                                                              |
|-----------------------|---------------------------|----------------|--------------------------------------|-------------------------------------------------------------------------------------------------|
| Tranylcypromine (TCP) | Irreversible              | LSD1 / MAOs    | Sub-millimolar range [7]             | Early, non-selective prototype inhibitor; inhibits MAO-A/B with higher potency [7].             |
| CBB3001               | Irreversible (Derivative) | LSD1           | Information missing                  | A tranylcypromine derivative; shown to selectively inhibit growth of teratocarcinoma cells [7]. |

## Detailed Experimental Data and Protocols

The potency of **GSK-LSD1** has been validated through various standardized experimental protocols.

### Biochemical Demethylase Assay

This is a primary assay to directly measure the compound's ability to inhibit LSD1's enzymatic activity.

- **Methodology:** A purified GST-tagged LSD1 protein is incubated with a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate. The reaction requires the FAD cofactor. The demethylation reaction products (mono- and non-methylated peptides) are typically detected and quantified using mass spectrometry. Inhibition is measured by including various concentrations of **GSK-LSD1** in the reaction [7].
- **Key Finding:** **GSK-LSD1** demonstrated an **IC<sub>50</sub> of 16 nM** in this in vitro demethylase assay, confirming its high potency [1].

### Cellular Proliferation and Differentiation Assays

These assays evaluate the functional consequences of LSD1 inhibition in relevant cancer cell lines.

- **Methodology:**
  - **Cell Lines:** Experiments are often performed in a panel of human AML cell lines (e.g., THP-1, SET-2, MV4;11) or mouse models like the ER-HOXA9 bone marrow transformation model [2]

[3].

- **Differentiation Markers:** Myeloid differentiation is a key readout. This is measured using flow cytometry to detect surface markers like **CD11b** and **Gr-1**, or by using GFP reporters under the control of differentiation-associated genes (e.g., lysozyme) [2].
- **Clonogenic Assays:** Self-renewal potential, a property of cancer stem cells, is assessed by serially plating cells in methylcellulose and counting the number of colonies formed. A loss of colony-forming ability indicates induced differentiation [2].
- **Key Findings:** **GSK-LSD1** treatment induces differentiation and reduces clonogenic potential in AML cells. Its cellular activity is reported with an **average EC<sub>50</sub> of less than 5 nM** for gene expression changes and growth inhibition [1].

## Mechanism of Action and Combination Strategy

Research using **GSK-LSD1** has been pivotal in elucidating that the anti-tumor effects of LSD1 inhibition in AML are not solely due to the blockade of its demethylase activity. A key mechanism is the **disruption of the interaction between LSD1 and transcription factors like GFI1B** on chromatin [3]. This disruption is sufficient to block AML proliferation.

A prominent and synergistic combination strategy involves co-inhibition of LSD1 and Glycogen Synthase Kinase-3 (GSK3). The diagram below illustrates the workflow and mechanistic insights from a key study that discovered this synergy.



Type I Interferon Pathway  
& STAT1

Click to download full resolution via product page

- **Experimental Workflow:** The combination was identified through a phenotypic screen in a mouse AML model using a lysozyme-GFP differentiation reporter [2].
- **Mechanistic Insight:** The combination works by "rewiring" transcription. LSD1 inhibition induces expression of transcription factors like **IRF7**, while GSK3 inhibition stabilizes **β-catenin**. These factors then co-occupy and activate genes in the **type I interferon pathway** (e.g., STAT1), driving differentiation. Concurrently, the combo suppresses pro-oncogenic WNT pathway and cell cycle genes [2].
- **Validation:** This combination has shown efficacy in patient-derived xenograft models, reducing tumor burden and significantly extending survival, highlighting its clinical potential [2].

## Research Applications and Considerations

- **Key Applications:**
  - **Studying LSD1 Biology:** **GSK-LSD1** is a critical tool for probing the non-enzymatic, scaffolding functions of LSD1, especially its interactions with GFI1/GFI1B and CoREST complexes [3] [8].
  - **Combination Therapy Development:** It is extensively used in preclinical models to identify and validate synergistic drug pairs, such as with GSK3 or DOT1L inhibitors [2] [9].
  - **In Vivo Modeling:** **GSK-LSD1** has been used in syngeneic and xenograft mouse models to study the therapeutic effects of LSD1 inhibition in diseases like AML and glioblastoma [2] [4].
- **Advantages:** Its primary advantage is its well-characterized profile as a **chemical probe**—it is highly potent and selective, which minimizes off-target effects and strengthens the interpretation of experimental results [1].
- **Comparison Context:** While **GSK-LSD1** is a gold-standard research tool, the field is also advancing with **reversible inhibitors** (like SP-2577) that target the substrate-binding pocket, potentially offering different selectivity profiles and reduced on-target toxicity [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK-LSD1 [thesgc.org]
2. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]
3. CRISPR-suppressor scanning reveals a nonenzymatic role ... [pmc.ncbi.nlm.nih.gov]
4. Comparison of pharmacological inhibitors of lysine-specific ... [pmc.ncbi.nlm.nih.gov]
5. In Silico Identification of LSD1 Inhibition-Responsive ... [mdpi.com]
6. LSD1-Based Reversible Inhibitors Virtual Screening and ... [pmc.ncbi.nlm.nih.gov]
7. New Histone Demethylase LSD1 Inhibitor Selectively ... [pmc.ncbi.nlm.nih.gov]
8. Lsd1 as a therapeutic target in Gfi1-activated ... [nature.com]
9. The histone-methyltransferase DOT1L cooperates with LSD1 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [GSK-LSD1 Profile and Key Comparisons]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005651#gsk-bsd1-tool-compound-validation>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)